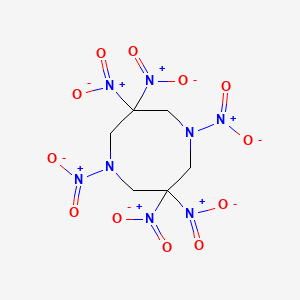

1,3,3,5,7,7-hexanitro-1,5-diazocane

Description

1,3,3,5,7,7-Hexanitro-1,5-diazocane (C₆H₈N₈O₁₂), also known as hexanitrodiazacyclooctane (HCO), is a high-energy nitramine explosive with a cyclic diazocane backbone substituted with six nitro groups. Its crystal density is 1.84 g/cm³, and it exhibits a detonation velocity of 8,800 m/s under standard conditions . The compound is synthesized via nitration of 3,3,7,7-tetranitro-1-nitrosoperhydro-1,5-diazocine using a mixture of concentrated sulfuric acid and 90% nitric acid at 0–5°C, achieving near-quantitative yields . HCO is of interest for military and industrial applications due to its high energy density, though its burning characteristics (rate and pressure exponent) are less favorable compared to conventional explosives like HMX and RDX .

Properties

CAS No. |

88371-89-5 |

|---|---|

Molecular Formula |

C6H8N8O12 |

Molecular Weight |

384.18 g/mol |

IUPAC Name |

1,3,3,5,7,7-hexanitro-1,5-diazocane |

InChI |

InChI=1S/C6H8N8O12/c15-9(16)5(10(17)18)1-7(13(23)24)3-6(11(19)20,12(21)22)4-8(2-5)14(25)26/h1-4H2 |

InChI Key |

BLZQCPAABODUPR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(CC(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,5,7,7-hexanitro-1,5-diazocane typically involves the nitration of a precursor compound. One common method is the nitration of 1,3,5,7-tetraazatricyclo[3.3.1.1^3,7]decane (also known as hexamine) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 1,3,3,5,7,7-hexanitro-1,5-diazocane involves large-scale nitration processes. The precursor compound is dissolved in a suitable solvent, and the nitration mixture is added slowly while maintaining the reaction temperature. The product is then purified through recrystallization or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3,3,5,7,7-hexanitro-1,5-diazocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Higher oxidation state products, such as nitroso or nitro derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1,3,3,5,7,7-hexanitro-1,5-diazocane has several scientific research applications, including:

Chemistry: Used as a high-energy material in the study of energetic compounds and their properties.

Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.

Medicine: Explored for its potential use in drug delivery systems due to its high nitrogen content.

Industry: Utilized in the production of explosives and propellants due to its high energy density.

Mechanism of Action

The mechanism of action of 1,3,3,5,7,7-hexanitro-1,5-diazocane involves the release of a large amount of energy upon decomposition. The nitro groups undergo rapid decomposition, releasing nitrogen gas and other byproducts. This rapid release of gas and energy makes it an effective explosive material. The molecular targets and pathways involved in its action are primarily related to its high nitrogen content and the stability of the diazacyclooctane ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Performance Metrics

HCO is compared to other cyclic nitramines and related high-energy compounds in terms of molecular structure, detonation performance, thermal stability, and synthesis pathways. Key analogs include HMX, RDX, 1,3,5,5-tetranitrohexahydropyrimidine (TNHHP), and 1,3,3-trinitroazetidine (TNA).

| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Thermal Stability (°C) | Key Applications |

|---|---|---|---|---|---|

| 1,3,3,5,7,7-Hexanitro-1,5-diazocane (HCO) | C₆H₈N₈O₁₂ | 1.84 | 8,800 | N/A* | High-energy explosives |

| HMX | C₄H₈N₈O₈ | 1.91 | 9,100 | 280–285 | Military explosives, propellants |

| RDX | C₃H₆N₆O₆ | 1.82 | 8,750 | 210–220 | Military and industrial explosives |

| 1,3,5,5-Tetranitrohexahydropyrimidine (TNHHP) | C₄H₆N₆O₈ | 1.78 (estimated) | 8,200 (estimated) | 190–200 | Experimental explosives |

| 1,3,3-Trinitroazetidine (TNA) | C₃H₄N₄O₆ | 1.75 | 7,900 | 160–170 | Propellant additives |

Key Differences and Research Findings

- Energy Density and Detonation Velocity : HCO’s density (1.84 g/cm³) and detonation velocity (8,800 m/s) exceed those of RDX (1.82 g/cm³; 8,750 m/s) but are slightly lower than HMX (1.91 g/cm³; 9,100 m/s). However, HCO’s energy density (calculated via heat of formation) is theorized to surpass HMX due to its higher nitrogen/oxygen content and strained cyclic structure .

- Thermal Stability: HCO exhibits superior thermal stability compared to TNA (decomposes at 160–170°C) but is less stable than HMX (280–285°C). Oyumi et al. (1985) noted that HCO’s molecular rigidity contributes to slower decomposition kinetics relative to smaller nitramines like TNA .

- Synthesis Complexity : HCO requires multi-step nitration under cryogenic conditions, whereas HMX and RDX are produced via the Bachmann process (nitration of hexamine or urea). This makes HCO less cost-effective for large-scale applications .

Emerging Alternatives

- Phosphazene Derivatives: Compounds like 1,5-diamino-1,3,3,5,7,7-hexaazidocyclotetraphosphazene (C₆N₁₈P₄) represent a novel class of environmentally friendly energetic materials. However, their detonation performance (~7,500 m/s) and density (1.68 g/cm³) are inferior to HCO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.